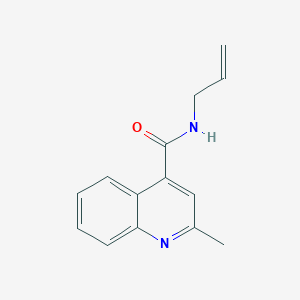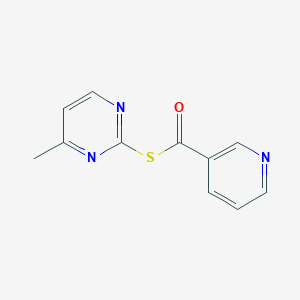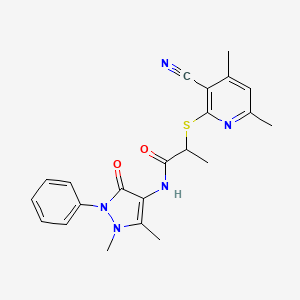
3-(Cyclohexylamino)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylamino)propan-1-ol hydrochloride, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
3-(Cyclohexylamino)propan-1-ol hydrochloride acts as a selective antagonist for mGluR1, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR1, this compound inhibits downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce pain perception and addiction-related behaviors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Cyclohexylamino)propan-1-ol hydrochloride in lab experiments is its high selectivity for mGluR1, which allows for specific investigation of the role of this receptor subtype in various processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of mGluR1 signaling.
Future Directions
There are many potential future directions for research involving 3-(Cyclohexylamino)propan-1-ol hydrochloride. For example, this compound could be used to investigate the role of mGluR1 in other pathological conditions, such as neurodegenerative diseases. Additionally, this compound could be used in combination with other compounds to investigate the potential for synergistic effects in inhibiting mGluR1 signaling. Overall, this compound is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes.
Synthesis Methods
The synthesis of 3-(Cyclohexylamino)propan-1-ol hydrochloride involves the reaction of cyclohexylamine with 3-bromopropan-1-ol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound.
Scientific Research Applications
3-(Cyclohexylamino)propan-1-ol hydrochloride has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been shown to inhibit the proliferation of cancer cells by blocking mGluR1 signaling. Additionally, this compound has been used to investigate the involvement of mGluR1 in pain perception and addiction.
properties
IUPAC Name |
3-(cyclohexylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHKFFTPJIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)




